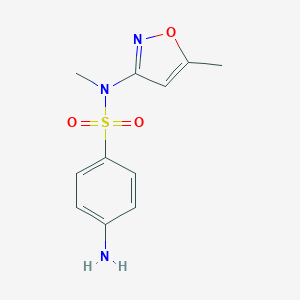

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H14N4O4S.

准备方法

The synthesis of 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 5-methyl-1,2-oxazol-3-amine, which is then reacted with 4-amino-N-methylbenzenesulfonamide under specific conditions to form the desired compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

化学反应分析

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

科学研究应用

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Research has shown that sulfonamide derivatives can effectively combat bacterial infections by inhibiting folic acid synthesis in bacteria. For instance, studies have synthesized metal complexes of 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide with zinc and iron, demonstrating enhanced antibacterial activity against resistant strains of bacteria .

Table 1: Antimicrobial Efficacy of 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

| Study | Bacterial Strain | Efficacy | Notes |

|---|---|---|---|

| Study A | E. coli | High | Inhibition of growth at low concentrations |

| Study B | S. aureus | Moderate | Effective against resistant strains |

| Study C | Pseudomonas aeruginosa | Low | Limited efficacy noted |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that sulfonamides can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Crystal Structure Analysis

The crystal structure of this compound has been analyzed using X-ray diffraction techniques. The analysis revealed distinct dihedral angles between the benzene rings and the oxazole ring, which may influence its biological activity . Understanding these structural characteristics is essential for optimizing the compound's efficacy.

Table 2: Structural Characteristics from X-ray Analysis

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzene-A/B) | 81.27° |

| Dihedral Angle (Benzene-C) | 9.12° |

| Hydrogen Bonding Motifs | N—HN; N—HO |

Synthesis and Characterization

A study conducted by Ashfaq et al. (2010) synthesized this compound through a reaction involving p-toluenesulfonyl chloride and characterized it using various spectroscopic methods . The synthesized compound displayed promising antimicrobial activities and was noted for its stability under physiological conditions.

Efficacy against Resistant Bacteria

Another significant study focused on the efficacy of metal complexes derived from this compound against resistant bacterial strains. The results indicated that these complexes exhibited enhanced antimicrobial activity compared to their parent compound, suggesting a potential pathway for developing new therapeutic agents .

作用机制

The mechanism of action of 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of dihydrofolic acid, which is essential for bacterial growth and replication. This inhibition ultimately leads to the suppression of bacterial protein synthesis and cell proliferation .

相似化合物的比较

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be compared with similar compounds such as sulfamethoxazole and sulfadiazine. While all these compounds share a sulfonamide group, this compound is unique due to the presence of the 5-methyl-1,2-oxazol-3-yl moiety, which may confer different biological activities and chemical properties .

生物活性

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, exhibits significant biological activity that has been the subject of various studies. This compound is structurally related to other sulfonamide antibiotics and has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4O3S |

| Molecular Weight | 253.28 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Topological Polar Surface Area | 107 Ų |

The compound's structure includes an amino group and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It acts primarily by inhibiting bacterial folate synthesis, a mechanism similar to that of traditional sulfonamides such as sulfamethoxazole. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), which is essential for bacterial growth and replication.

In vitro studies have shown that this compound exhibits broad-spectrum antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The combination of this sulfonamide with other antibiotics has also been shown to slow the development of bacterial resistance compared to monotherapy with either agent alone .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In particular, its derivatives have been evaluated for cytotoxic activity against several cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting the growth of lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cells, with mechanisms that may involve the inhibition of key signaling pathways such as VEGFR-2 and Aurora A kinase .

Cardiovascular Effects

The cardiovascular effects of benzenesulfonamide derivatives have also been studied. In isolated rat heart models, certain derivatives demonstrated a reduction in perfusion pressure and coronary resistance. This suggests potential applications in managing conditions such as pulmonary hypertension . The interaction with calcium channels was assessed using docking studies, indicating that these compounds may serve as calcium channel inhibitors, further supporting their cardiovascular benefits .

Study on Antibacterial Efficacy

In a comparative study involving multiple sulfonamide derivatives, this compound was evaluated for its antibacterial efficacy against resistant bacterial strains. The results indicated that this compound maintained significant antibacterial activity even in the presence of resistance mechanisms typically employed by bacteria .

Anticancer Evaluation

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay method. The findings revealed that certain derivatives exhibited lower half-maximal cytotoxic concentrations (CC50) compared to standard chemotherapeutics like cisplatin and 5-fluorouracil. Notably, one derivative showed a selectivity index favoring cancer cells over normal human dermal fibroblasts (NHDF), suggesting its potential as a targeted anticancer agent .

属性

IUPAC Name |

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14(2)18(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNFDAGFYMJPGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N(C)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。